N,N-Bis(2-hydroxyethyl)dodecanamide
Overview
Description
Mechanism of Action
Target of Action
N,N-Bis(2-hydroxyethyl)dodecanamide, also known as Lauric Diethanolamide, is a nonionic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act on various targets depending on their specific chemical structure and the environment in which they are used.
Mode of Action
The mode of action of this compound is primarily based on its surfactant properties. It has been shown to form ordered self-assemblies in water, resulting in high electric conductivity . This suggests that the compound can facilitate the movement of charge carriers, possibly through the formation of π-stacked arrays via the self-assembly of its amide groups .
Pharmacokinetics
It’s known that thermal treatment during polymer processing can lead to the formation of diethanolamine and the monododecanoic ester of the substance .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its use as a surfactant. In the context of wastewater treatment, for example, it has been shown to be effective at removing p-hydroxybenzoic acid from water .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its ability to form ordered self-assemblies in water suggests that its activity may be affected by the presence and characteristics of the aqueous environment . Furthermore, it is stable to hydrolysis in gastric juice simulant and in 3% acetic acid , indicating that its stability may be influenced by pH and other chemical conditions.
Biochemical Analysis
Cellular Effects
It has been found to be negative in gene mutation tests in bacteria and in cultured mammalian cells (L5178Y mouse lymphoma cells), and in chromosomal aberration assays in vitro in human lymphocytes and in Chinese hamster ovary (CHO) cells . This suggests that it does not cause genetic mutations or chromosomal aberrations in these cells.
Molecular Mechanism
One study found that it can form ordered self-assemblies with high electric conductivity, suggesting that it may interact with other molecules in a way that facilitates charge transfer
Temporal Effects in Laboratory Settings
N,N-Bis(2-hydroxyethyl)dodecanamide is stable to hydrolysis in gastric juice simulant and in 3% acetic acid . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been well-documented.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauric acid diethanolamide is synthesized through the reaction of lauric acid (or its derivatives) with diethanolamine. The reaction typically involves heating the reactants to a temperature range of 120-160°C under an inert atmosphere to prevent oxidation. The process can be catalyzed by acidic or basic catalysts to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of lauric acid diethanolamide involves continuous flow reactors to maintain consistent quality and yield. The raw materials are fed into the reactor, where they undergo the amidation reaction. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Lauric acid diethanolamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert it to primary amines using reducing agents like lithium aluminum hydride.
Substitution: It can react with carboxylic acids or oxoacids to form esters and water.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Carboxylic acids, oxoacids.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Primary amines.
Substitution: Esters.
Scientific Research Applications
Lauric acid diethanolamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: It is employed in cell culture media to improve cell growth and viability.
Medicine: It has potential antimicrobial properties and is used in formulations for antimicrobial agents.
Industry: It is widely used in the formulation of personal care products, detergents, and emulsifiers.
Comparison with Similar Compounds
Cocamide diethanolamide: Derived from coconut oil, used similarly in personal care products.
Oleic acid diethanolamide: Derived from oleic acid, used in similar applications but with different fatty acid composition.
Stearic acid diethanolamide: Derived from stearic acid, used in formulations requiring higher melting points.
Uniqueness: Lauric acid diethanolamide is unique due to its balanced hydrophilic-lipophilic properties, making it highly effective as a surfactant in a wide range of applications. Its ability to form stable emulsions and foams sets it apart from other similar compounds .
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)dodecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(20)17(12-14-18)13-15-19/h18-19H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMUHOFOVNGZAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO3 | |
Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025491, DTXSID101022608 | |
Record name | N,N-Bis(2-hydroxyethyl)dodecanamide | |
Source | EPA DSSTox | |
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Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |
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Molecular Weight |
287.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lauric acid diethanolamine condensate (1/1) is an off-white waxy solid. (NTP, 1992), Liquid; Liquid, Other Solid, Amber liquid or solid; [HSDB] Off-white solid; [CAMEO] Solid; mp = 38.7 deg C; [EPA HPV] Off-white pellets; [Akzo Nobel MSDS] | |
Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
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Record name | Dodecanamide, N,N-bis(2-hydroxyethyl)- | |
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Record name | N,N-Di(2-hydroxyethyl)lauramide | |
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Boiling Point |
462 to 471 °F at 760 mmHg (NTP, 1992) | |
Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), Sol in lower alcohols, propylene glycol, polyethylene glycols, insoluble in water. | |
Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
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Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |
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Density |
Approximately 8.1 lb/gal | |
Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |
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Vapor Pressure |
0.00000001 [mmHg] | |
Record name | N,N-Di(2-hydroxyethyl)lauramide | |
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Color/Form |
Wax, Amber liquid | |
CAS No. |
120-40-1, 72968-36-6 | |
Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
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Record name | Lauric acid diethanolamide | |
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Record name | N,N-Di(2-hydroxyethyl)lauramide | |
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Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |
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Record name | Dodecanamide, N,N-bis(2-hydroxyethyl)- | |
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Record name | N,N-Bis(2-hydroxyethyl)dodecanamide | |
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Record name | N,N-bis(2-hydroxyethyl)dodecanamide | |
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Record name | Amides, C12-22, N,N-bis(hydroxyethyl) | |
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Record name | LAURIC DIETHANOLAMIDE | |
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Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |
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Record name | Lauroyl diethanolamide | |
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Melting Point |
108 to 117 °F (NTP, 1992), 38.7 °C, 38.00 to 39.00 °C. @ 760.00 mm Hg | |
Record name | LAURIC ACID DIETHANOLAMINE CONDENSATE (1/1) | |
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Record name | N,N-DI(2-HYDROXYETHYL)LAURAMIDE | |
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Record name | Lauroyl diethanolamide | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of N,N-Bis(2-hydroxyethyl)dodecanamide?
A1: this compound, also known as Lauric Acid Diethanolamine Condensate, has widespread use in consumer products like cosmetics, shampoos, and soaps. [] It also acts as a surfactant, enabling the intensive dispersion and synchronous assembly of single-walled carbon nanotubes (SWNTs) in specific surfactant-oil-water systems. This property makes it valuable for developing new functional materials. []
Q2: Are there any safety concerns regarding the use of this compound in food contact materials?
A2: The European Food Safety Authority (EFSA) concluded that this compound poses no safety concern for consumers when used in food contact materials, provided its migration does not exceed 5 mg/kg of food. Additionally, the residual amount of diethanolamine migrating from plastics should not exceed 0.3 mg/kg of food. []
Q3: How does the structure of this compound contribute to its high electrical conductivity in liquid crystal formations?
A3: Research indicates that the self-assembly of amide groups within this compound, characterized by delocalized electrons, forms π-stacked arrays. This specific arrangement exhibits high mobility for charge carriers, resulting in excellent electrical conductivity within the liquid crystal structure. []
Q4: What analytical techniques are employed to separate and identify this compound in mixtures?
A4: Alumina column chromatography proves effective in separating this compound and N-(2-hydroxyethyl)dodecanamide from mixtures containing dodecyl poly(oxyethylene) ethers. This method utilizes the distinct elution behaviors of these compounds under specific solvent conditions. []
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